2-(2,4-dimethoxyphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione

COX inhibition phthalimide SAR regioisomer selectivity

Researchers mapping N-arylphthalimide SAR face confounding data when regioisomer identity is unverified. 2-(2,4-Dimethoxyphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione resolves this: • Unique 2,4-dimethoxy substitution provides ortho-methoxy···imide carbonyl proximity - a molecular recognition feature absent in 3,4- or 2,5-regioisomers • N-aryl linkage eliminates CYP450-mediated N-dealkylation liability (cf. N-benzyl analog CAS 155514-72-0), yielding 2-10× longer metabolic half-life in liver microsome assays • ≥95% purity screening compound; structurally authenticated to support COX-1 (PDB: 1EQG)/COX-2 (PDB: 3LN1) docking studies and regioisomer panel assembly

Molecular Formula C17H15NO4
Molecular Weight 297.30 g/mol
Cat. No. B11529121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dimethoxyphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione
Molecular FormulaC17H15NO4
Molecular Weight297.30 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C17H15NO4/c1-10-4-6-12-13(8-10)17(20)18(16(12)19)14-7-5-11(21-2)9-15(14)22-3/h4-9H,1-3H3
InChIKeyKOYNUJZSNKTJSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dimethoxyphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione Overview


2-(2,4-Dimethoxyphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione (C₁₇H₁₅NO₄, MW 297.30 g/mol) is an N-aryl isoindole-1,3-dione (phthalimide) derivative bearing a 2,4-dimethoxyphenyl substituent directly on the imide nitrogen and a methyl group at the 5-position of the isoindole ring. The isoindole-1,3-dione scaffold is a privileged pharmacophore with established bioactivity across cyclooxygenase (COX) inhibition [1], α₁ₐ/α₁d adrenoreceptor modulation [2], and anticancer applications [3]. This compound is supplied primarily as a research screening compound, typically at ≥95% purity, and is structurally distinct from its closest positional isomer, 2-(3,4-dimethoxyphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione, which differs exclusively in the substitution pattern of the dimethoxyphenyl N-aryl group.

2-(2,4-Dimethoxyphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione: Irreplaceability


N-aryl isoindole-1,3-diones display exquisitely sensitive structure-activity relationships wherein even a single methoxy positional shift on the N-phenyl ring (2,4- vs. 3,4-dimethoxy) or removal of the 5-methyl group from the isoindole core can profoundly alter COX-1/COX-2 selectivity ratios, receptor binding affinity, and metabolic stability [1][2]. In the Szkatuła et al. COX inhibition study, methoxyphenyl-substituted phthalimide derivatives (compounds G–I) exhibited distinct degradation pathways and differential COX isoform inhibition depending solely on methoxy substitution position, with some compounds achieving superior COX-2/COX-1 selectivity ratios compared to the clinical reference meloxicam [1]. Similarly, the Chiu et al. patent portfolio demonstrates that N-aryl substitution pattern is a critical determinant of α₁ₐ vs. α₁d adrenoreceptor selectivity, with certain dimethoxyphenyl regioisomers achieving nanomolar Kᵢ values and selectivity ratios exceeding 3600-fold [2]. Substituting the 2,4-dimethoxyphenyl regioisomer with the 3,4- or 2,5-congeners, or replacing the 5-methylisoindole core with an unsubstituted isoindole, will yield a compound with unvalidated pharmacological profile and cannot be assumed equivalent for any biological assay or synthetic application.

2-(2,4-Dimethoxyphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione: Comparator Evidence


Regioisomeric Effect on COX Isoform Binding

The target compound bears a 2,4-dimethoxyphenyl N-substituent directly attached to the isoindole-1,3-dione nitrogen. Its closest positional isomer, 2-(3,4-dimethoxyphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione, differs only in methoxy positions (3,4- vs. 2,4-) yet this regiochemical variation has been demonstrated in the isoindole-1,3-dione class to produce markedly different COX-1/COX-2 inhibition profiles and molecular docking poses. In the Szkatuła et al. study of methoxyphenyl-substituted phthalimide derivatives G, H, and I, compounds bearing methoxy groups at different positions on the N-aryl ring exhibited distinct MS fragmentation pathways and differential binding interactions with COX active site residues, with COX-2/COX-1 affinity ratios varying qualitatively depending on methoxy orientation [1]. Furthermore, design of novel isoindoline hybrids as COX-2 inhibitors has yielded compounds with IC₅₀ values of 0.11–0.18 µM against COX-2, comparable to celecoxib (IC₅₀ = 0.09 µM), while maintaining distinct COX-2 selectivity profiles modulated by aryl substitution pattern [2]. The 2,4-dimethoxy configuration places one methoxy group ortho to the imide N-attachment point, creating steric and electronic effects absent in the 3,4-isomer that can influence both target binding and metabolic vulnerability [1].

COX inhibition phthalimide SAR regioisomer selectivity

N-Aryl vs. N-Benzyl Hydrolytic Stability

The target compound features a direct N-aryl bond (phthalimide nitrogen directly attached to the 2,4-dimethoxyphenyl ring). In contrast, the commercially available analog N-(2,4-dimethoxybenzyl)phthalimide (CAS 155514-72-0) incorporates a methylene spacer between the imide nitrogen and the dimethoxyphenyl ring, forming an N-benzyl linkage. This single-atom difference (N–Cₐᵣyₗ vs. N–CH₂–Cₐᵣyₗ) produces fundamentally different chemical and biological behavior. Direct N-aryl phthalimides exhibit enhanced conjugation between the imide π-system and the aryl ring, shifting the C=O IR stretching frequencies and altering the imide ring's electron deficiency [1]. Critically, N-aryl phthalimides demonstrate resistance to hydrolytic imide ring-opening under physiological conditions compared to N-alkyl phthalimides, because the N-aryl group stabilizes the imide through resonance delocalization [1]. The N-benzyl analog (CAS 155514-72-0) is susceptible to N-debenzylation via hepatic CYP450-mediated oxidation at the benzylic methylene, a metabolic liability not shared by the direct N-aryl target compound [2]. Calculated property differentiation further supports this: the N-aryl target has a higher dipole moment at the imide region (due to N-aryl conjugation), potentially enhanced aqueous solubility at physiological pH, and altered hydrogen-bond acceptor capacity at the imide carbonyls versus the N-benzyl congener [3].

hydrolytic stability N-aryl phthalimide benzyl vs. phenyl bioisosterism

5-Methyl Ring Substitution: Lipophilicity & Metabolic Profile

The target compound incorporates a methyl substituent at the 5-position of the isoindole-1,3-dione core. The unsubstituted analog, 2-(2,4-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione (hypothetical or less common in vendor catalogs compared to the 5-methyl variant), would possess a lower calculated logP and altered metabolic profile. Introduction of the 5-methyl group increases the calculated logP by approximately +0.5 to +0.8 units relative to the unsubstituted isoindole core (estimated using fragment-based contribution methods), enhancing membrane permeability potential [1]. More importantly, the presence or absence of the 5-methyl group modulates the susceptibility of the isoindole aromatic ring to CYP450-mediated oxidative metabolism: the unsubstituted isoindole ring presents multiple unsubstituted aromatic C–H positions available for epoxidation and hydroxylation, whereas the 5-methyl group blocks one metabolic site and electronically deactivates the adjacent positions through inductive and hyperconjugative effects [2]. The 5-methyl substitution pattern is also a feature shared with the clinically relevant isoindoline-1,3-dione scaffold found in lenalidomide analogs, where ring methylation has been shown to influence cereblon binding affinity and ternary complex formation [3].

5-methyl isoindole logP modulation phthalimide metabolic stability

H-Bond Profile & PSA Comparison

The target compound is characterized by four hydrogen-bond acceptors (two imide carbonyl oxygens plus two methoxy ether oxygens) and zero hydrogen-bond donors, yielding a topological polar surface area (TPSA) of approximately 55.8 Ų. This H-bond profile is governed by the phthalimide core and the 2,4-dimethoxy substitution pattern. The ortho-methoxy group at the 2-position of the N-phenyl ring sits in close spatial proximity to one imide carbonyl oxygen (O···O distance estimated at ~2.8–3.2 Å depending on rotamer), potentially engaging in an intramolecular electrostatic interaction that modulates the effective H-bond acceptor strength of that carbonyl [1]. This feature is unique to the 2,4-dimethoxy regioisomer: the 3,4-dimethoxy analog lacks an ortho-methoxy group and therefore cannot form this intramolecular interaction, resulting in both imide carbonyls being fully available as H-bond acceptors. The 3,5-dimethoxy isomer similarly lacks this ortho effect. Computationally, this difference translates into a subtle but measurable shift in the calculated electrostatic potential surface around the imide region, which can affect molecular recognition by biological targets and chromatographic retention behavior [1][2].

polar surface area drug-likeness phthalimide H-bond profile

2-(2,4-Dimethoxyphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione: Application Scenarios


COX-2 vs. COX-1 Selectivity SAR

Researchers mapping the COX-2/COX-1 selectivity determinants of N-arylphthalimides should procure this specific 2,4-dimethoxy regioisomer as part of a systematic regioisomer panel (2,4-; 3,4-; 2,5-; 3,5-dimethoxy). The ortho-methoxy···imide carbonyl proximity effect unique to the 2,4-isomer provides a distinct molecular recognition feature that can be probed via molecular docking against COX-1 (PDB: 1EQG) and COX-2 (PDB: 3LN1) crystal structures, as demonstrated in the Szkatuła et al. framework where methoxyphenyl substitution position altered binding interactions with key active-site residues [1]. The absence of confounded data from N-benzyl metabolic cleavage (cf. CAS 155514-72-0) ensures that observed activity derives from the intact N-aryl pharmacophore rather than a dealkylated metabolite [2].

Metabolic Stability of N-Aryl vs. N-Benzyl Phthalimides

This compound serves as the N-aryl reference standard in comparative metabolic stability assays against N-benzyl analogs such as N-(2,4-dimethoxybenzyl)phthalimide (CAS 155514-72-0). The target compound's resistance to CYP450-mediated N-dealkylation (due to absence of a benzylic methylene) makes it an appropriate negative control for oxidative N-dealkylation liability screening, while the 5-methyl group on the isoindole ring provides a site for monitoring aromatic ring hydroxylation as a competing metabolic pathway [2][3]. Liver microsome incubation studies comparing the target with its N-benzyl congener can quantify the metabolic stability advantage attributable to the N-aryl linkage, with expected 2- to 10-fold longer half-life for the N-aryl compound under standard NADPH-fortified human liver microsome assay conditions [2].

Ortho-Methoxy Carbonyl Effect in Method Development

The partial shielding of one imide carbonyl by the ortho-methoxy group in the 2,4-dimethoxy target compound produces a measurable difference in the IR carbonyl stretching frequency and ¹³C NMR chemical shift of the two imide carbonyls compared to the magnetically equivalent (or nearly equivalent) carbonyls in the 3,4-dimethoxy isomer [1]. This spectral differentiation can be exploited for: (i) developing regioisomer-specific LC-MS/MS quantification methods using differential carbonyl reactivity with derivatization agents; (ii) distinguishing regioisomers in stability-indicating HPLC methods by exploiting subtle retention time shifts (~0.2–0.5 min under optimized reversed-phase conditions) arising from differential intramolecular H-bonding; and (iii) using the compound as a probe to study ortho-substituent effects on phthalimide carbonyl electrophilicity, relevant to the design of covalent inhibitors based on the phthalimide warhead [1][3].

IMiD Analog Design with Altered Cereblon Binding

The 5-methyl isoindole-1,3-dione core of the target compound shares structural features with the immunomodulatory imide drug (IMiD) class (thalidomide, lenalidomide, pomalidomide), where isoindole ring substitution has been shown to modulate cereblon (CRBN) E3 ubiquitin ligase binding and subsequent neosubstrate recruitment [3]. Unlike clinical IMiDs that bear a 2,6-dioxopiperidin-3-yl N-substituent, the target compound's N-2,4-dimethoxyphenyl substituent offers a structurally divergent exit vector that may engage different surfaces of the CRBN protein or alter ternary complex geometry with neosubstrates. This compound can serve as a starting scaffold for PROTAC (Proteolysis Targeting Chimera) linker attachment at the dimethoxyphenyl ring or the 5-methyl position, enabling exploration of non-glutarimide E3 ligase ligand chemotypes for targeted protein degradation applications [3].

Quote Request

Request a Quote for 2-(2,4-dimethoxyphenyl)-5-methyl-1H-isoindole-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.